molecular formula C20H20N2O3S B12149233 (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B12149233
M. Wt: 368.5 g/mol
InChI Key: SGOFNKQKTYSRFH-WQRHYEAKSA-N
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Description

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethoxybenzylidene group, and a dimethylphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2,3-dimethylaniline to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to yield the final thiazolidinone product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to enhance reaction rates and yields. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxybenzylidene or dimethylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce reduced thiazolidinone derivatives. Substitution reactions can result in a variety of functionalized thiazolidinone compounds.

Scientific Research Applications

(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one include other thiazolidinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a thiazolidinone ring with dimethoxybenzylidene and dimethylphenyl groups makes it a versatile compound for various scientific research and industrial applications.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O3S/c1-12-6-5-7-16(13(12)2)21-20-22-19(23)18(26-20)11-14-10-15(24-3)8-9-17(14)25-4/h5-11H,1-4H3,(H,21,22,23)/b18-11-

InChI Key

SGOFNKQKTYSRFH-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/S2)C

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)C

Origin of Product

United States

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